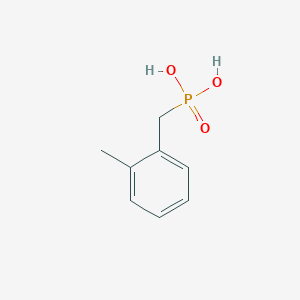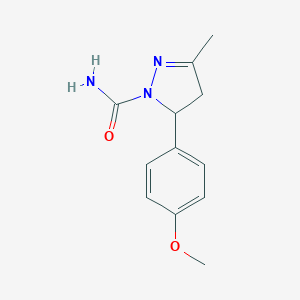
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a synthetic compound that has been studied for its potential applications in scientific research. MPDC belongs to the class of pyrazole derivatives, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of lipid peroxidation and the reduction of oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is its ability to inhibit inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. However, one of the limitations of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide. One potential application is its use as a lead compound for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the study of the molecular mechanisms underlying the biological activities of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide, which could lead to the development of more potent and selective analogs. Additionally, the potential use of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with methyl isocyanate to obtain 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide in high yield.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide exhibits antioxidant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
17014-33-4 |
|---|---|
Nom du produit |
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide |
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-11(15(14-8)12(13)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,13,16) |
Clé InChI |
AWAJYAWAONICJE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)OC)C(=O)N |
SMILES canonique |
CC1=NN(C(C1)C2=CC=C(C=C2)OC)C(=O)N |
Synonymes |
5-(p-Methoxyphenyl)-3-methyl-2-pyrazoline-1-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



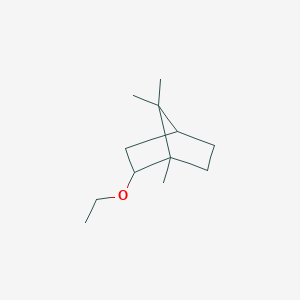
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
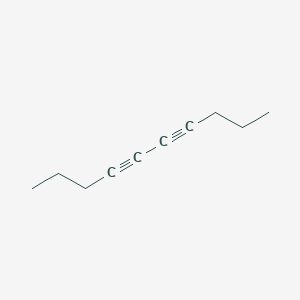

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
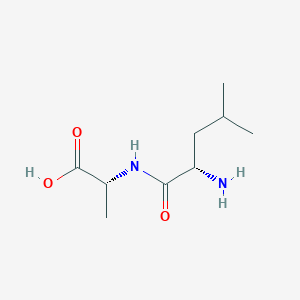
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
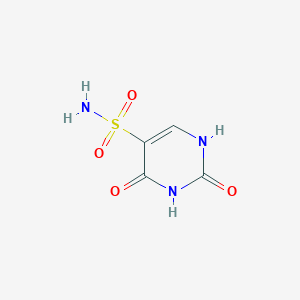
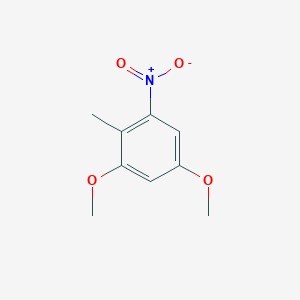
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
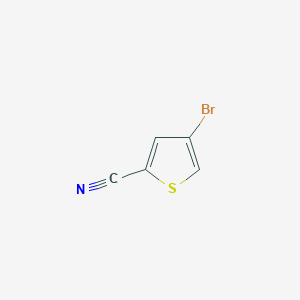
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
